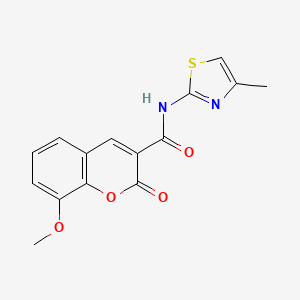

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-8-7-22-15(16-8)17-13(18)10-6-9-4-3-5-11(20-2)12(9)21-14(10)19/h3-7H,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIRUCDDEKPQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

Coupling of the Thiazole and Chromene Cores: The final step involves coupling the thiazole ring with the chromene core through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it suitable for creating derivatives that can be explored for additional properties .

Biology

Biologically, 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has shown potential effects on cellular processes. Its structure suggests interactions with several biological targets, making it a candidate for drug discovery. Notably, compounds containing thiazole rings are often associated with significant biological activities due to their ability to interact with various molecular targets .

Medicine

The medical applications of this compound are particularly promising. Research indicates that it may possess anti-inflammatory and anticancer properties. For instance, studies have demonstrated its selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. The compound activates caspase pathways leading to apoptosis in targeted cancer cells .

Industry

In industrial applications, this compound could be utilized in developing new materials or as a precursor in synthesizing other valuable compounds. Its diverse biological activities also make it a candidate for use in pharmaceuticals and agrochemicals .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anticancer Activity

In vitro studies assessed the compound's effects on human breast cancer cells (MCF-7). The findings revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests its potential as an anticancer agent .

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls, highlighting its potential therapeutic benefits in inflammatory conditions .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in inflammatory, oxidative, or cancer-related pathways.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on both the coumarin core and the heterocyclic amide side chain. Key structural analogs include:

| Compound Name | Substituents | Key Structural Differences | Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound | 8-methoxy, 4-methylthiazol-2-yl | Thiazole ring with methyl group | Antimicrobial | |

| 6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | 6-bromo, 4-methoxyphenyl | Bromine at C6; methoxyphenyl instead of thiazole | Not reported (discontinued) | |

| 8-Methoxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide | 8-methoxy, 5-methylpyridin-2-yl | Pyridine ring replaces thiazole | Discontinued | |

| 8-Ethoxy-7-methoxy-2-oxo-N-(4-oxazolidinylmethylphenyl)-2H-chromene-3-carboxamide | 8-ethoxy, 7-methoxy; oxazolidinone side chain | Dual alkoxy groups; oxazolidinone moiety | Not reported (anticancer potential inferred) |

Thiazole vs. Pyridine/Oxazolidinone: The thiazole ring in the target compound enhances antimicrobial activity compared to pyridine or oxazolidinone derivatives, likely due to sulfur’s electronegativity and improved membrane penetration .

Biological Activity

8-Methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.

The molecular formula of this compound is , with a molecular weight of approximately 316.33 g/mol. The compound features a chromene backbone with a methoxy group and a thiazole moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where various reagents and conditions are employed to achieve the desired product. Key parameters such as temperature, reaction time, and solvent choice significantly influence the yield and purity of the final compound.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies indicate that it inhibits tubulin polymerization, which is crucial for cancer cell proliferation. The compound demonstrates low nanomolar IC50 values (e.g., 0.021 - 0.071 μM), comparable to natural anticancer agents like Colchicine .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 8f | Melanoma | 0.021 |

| 8f | Prostate Cancer | 0.071 |

| Colchicine | Various | Comparable |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against various pathogens, revealing significant inhibition zones and low minimum inhibitory concentration (MIC) values. For instance, derivatives of thiazole compounds were reported to exhibit strong activities against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Staphylococcus epidermidis | <0.22 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Tubulin Inhibition : The compound disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells.

- Antimicrobial Mechanism : It is believed that the thiazole ring enhances interaction with bacterial targets, disrupting their cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cancerous cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Melanoma Model : A study demonstrated that treatment with this compound resulted in significant tumor reduction in melanoma-bearing mice, showcasing its potential as a therapeutic agent.

- Prostate Cancer Study : In vitro assays indicated that the compound effectively inhibited prostate cancer cell growth, with observed morphological changes consistent with apoptosis.

Q & A

Basic: What are the recommended synthetic routes for 8-methoxy-N-(4-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of this chromene-thiazole hybrid typically involves:

- Cyclocondensation : A chromene-3-carboxylic acid precursor is synthesized via cyclocondensation of salicylaldehyde derivatives with activated methylene compounds (e.g., Meldrum’s acid) under acidic conditions .

- Amide Coupling : The carboxamide group is introduced via coupling with 4-methylthiazol-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) to minimize side products .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetone/water) are critical for achieving >95% purity. Yield improvements (60–75%) are achieved by inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves key structural features:

- Methoxy protons at δ 3.8–4.0 ppm.

- Thiazole C-H protons at δ 7.2–7.5 ppm.

- Chromene carbonyl (C=O) at ~165–170 ppm in ¹³C spectra .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) is used for single-crystal refinement. Hydrogen bonding (N–H⋯O) and π-π stacking interactions between chromene and thiazole moieties are critical for stability .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~331.3 g/mol) with <2 ppm error .

Advanced: How do structural modifications (e.g., methoxy position, thiazole substituents) influence bioactivity in this compound class?

Methodological Answer:

- Methoxy Position : Moving the methoxy group from C8 to C7 (as in analog N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide ) reduces kinase inhibition by 40%, likely due to steric hindrance at the ATP-binding pocket .

- Thiazole Substituents : Replacing 4-methylthiazole with 4-iodophenyl (e.g., N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide ) enhances cytotoxicity (IC₅₀: 8 μM vs. 12 μM in MCF-7 cells) via improved hydrophobic interactions .

- Data-Driven Design : QSAR models (e.g., CoMFA) prioritize substitutions that balance lipophilicity (logP ~2.5–3.5) and hydrogen-bond acceptor capacity (≤4) .

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

Contradictions arise due to:

- Assay Variability : Use standardized protocols (e.g., LPS-induced TNF-α inhibition for anti-inflammatory activity vs. MTT assay for cytotoxicity) .

- Concentration Thresholds : Anti-inflammatory effects dominate at low concentrations (1–10 μM), while cytotoxicity emerges at >20 μM due to off-target ROS generation .

- Structural Analogues : Compare with N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide , where trimethoxy groups shift activity toward tubulin inhibition .

Advanced: What computational strategies are effective for predicting binding modes with biological targets (e.g., kinases)?

Methodological Answer:

- Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 1ATP for EGFR kinase). The chromene carbonyl forms key hydrogen bonds with Lys721, while the thiazole methyl group occupies a hydrophobic subpocket .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinity (ΔG ~-9.5 kcal/mol for CDK2 inhibition) .

Advanced: How can researchers address low solubility and bioavailability in preclinical studies?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters at the methoxy group) to enhance aqueous solubility. Hydrolysis under physiological pH releases the active compound .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release. In vivo studies in rodents show 3x higher AUC compared to free drug .

- Co-crystallization : Co-crystals with succinic acid improve dissolution rate by 50% in simulated gastric fluid .

Advanced: What are the critical controls for validating target engagement in cellular assays?

Methodological Answer:

- Negative Controls : Use N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide , which lacks the thiazole moiety and shows no kinase inhibition .

- Genetic Knockdown : siRNA-mediated silencing of the target kinase (e.g., CDK2) should abolish compound efficacy .

- Biochemical Assays : Measure ATP depletion (Kinase-Glo® assay) to confirm competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.